1-(2-Hydroxyethyl)cytosine

Description

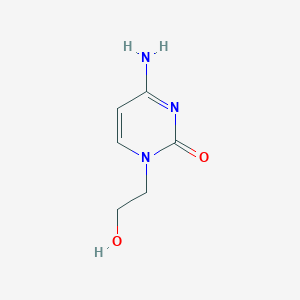

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-amino-1-(2-hydroxyethyl)pyrimidin-2-one |

InChI |

InChI=1S/C6H9N3O2/c7-5-1-2-9(3-4-10)6(11)8-5/h1-2,10H,3-4H2,(H2,7,8,11) |

InChI Key |

ATQNWDREMOIFSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Hydroxyethyl Cytosine and Its Analogues

Direct N-Alkylation Strategies

Direct alkylation of the cytosine ring is a primary method for the synthesis of 1-(2-Hydroxyethyl)cytosine. These strategies aim to introduce the hydroxyethyl (B10761427) group at the N-1 position of the pyrimidine (B1678525) ring in a single, efficient step.

Alkylation of Cytosine with Ethylene (B1197577) Carbonate

A prevalent and effective method for synthesizing this compound is the direct alkylation of cytosine using ethylene carbonate. tandfonline.comnih.gov This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base. tandfonline.comresearchgate.net

In a representative procedure, cytosine is dissolved in dry DMF with the aid of sodium hydroxide, which acts as a base to deprotonate the cytosine, making it more nucleophilic. tandfonline.com Ethylene carbonate is then added to the solution, and the mixture is heated under reflux for several hours. tandfonline.com The ethylene carbonate serves as an efficient and less hazardous alternative to ethylene oxide for introducing the 2-hydroxyethyl group. The reaction proceeds via nucleophilic attack of the cytosine anion on one of the electrophilic methylene (B1212753) carbons of the ethylene carbonate, leading to ring-opening and formation of the N-1 substituted product. tandfonline.comaub.edu.lb Following the reaction, the solvent is removed, and the product can be purified by recrystallization from a solvent like ethanol, affording this compound in high yield. tandfonline.com

Table 1: Reaction Parameters for Alkylation of Cytosine with Ethylene Carbonate tandfonline.com

| Parameter | Value |

|---|---|

| Reactants | Cytosine, Ethylene Carbonate, Sodium Hydroxide |

| Solvent | Dry Dimethylformamide (DMF) |

| Reaction Time | 12 hours |

| Reaction Condition | Reflux |

| Product Yield | 80% |

Regioselective N-1 Alkylation Approaches

The alkylation of cytosine presents a challenge in regioselectivity, as reactions can potentially occur at the N-1, N-3, and the exocyclic N-4 amino positions. escholarship.org Achieving selective alkylation at the N-1 position is crucial for the synthesis of the target compound.

The reaction with ethylene carbonate under basic conditions demonstrates a high degree of regioselectivity for the N-1 position. tandfonline.com Other strategies for controlling regioselectivity in pyrimidine alkylation include the Michael-type addition, which is a convenient method for N-alkylation of the related uracil (B121893) ring. beilstein-journals.orgthieme-connect.com This method, however, is more commonly applied to acrylic acceptors. thieme-connect.com For cytosine, regioselective N-1 alkylation often relies on carefully chosen reaction conditions or the use of protecting groups to block the other nucleophilic sites, a strategy discussed in section 2.2.3. Another approach to enhance regioselectivity involves microwave-assisted synthesis in aqueous media with a base like potassium carbonate, which has proven effective for the N-1 alkylation of uracil. scielo.br

Alternative Synthetic Routes and Precursors

Beyond direct alkylation, alternative routes offer flexibility, particularly when synthesizing analogues or when direct methods are not suitable. These often involve the use of intermediates that are subsequently converted to the final product.

Preparation via Halogenated Intermediates

An important alternative synthetic pathway involves the use of halogenated intermediates. This two-step approach begins with the synthesis of this compound as described previously. This hydroxyethyl adduct is then converted into a more reactive halogenated intermediate, such as 1-(2-chloroethyl)cytosine (B8671351). tandfonline.comnih.gov

The chlorination is typically achieved by reacting this compound with a chlorinating agent like freshly distilled thionyl chloride. tandfonline.com This conversion of the hydroxyl group to a chloro group creates a potent electrophile. The resulting 1-(2-chloroethyl)cytosine is a versatile intermediate that can be used in subsequent nucleophilic substitution reactions to synthesize a variety of cytosine analogues. tandfonline.comaub.edu.lb For example, it can be reacted with amines, such as diallylamine (B93489), to produce N-1 substituted cytosine derivatives. tandfonline.com This route is particularly valuable for creating a library of compounds based on the 1-(2-substituted-ethyl)cytosine scaffold.

Table 2: Spectroscopic Data for Key Synthetic Intermediates tandfonline.com

| Compound | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key ¹³C NMR Signals (DMSO-d₆, δ ppm) |

|---|---|---|---|

| This compound | 228–230 | - | - |

| 1-(2-Chloroethyl)cytosine | 170–171 | 3.89 (t), 4.12 (t), 6.09 (d), 8.01 (d) | 41.7, 50.1, 93.0, 147.5, 149.9, 159.8 |

Application of Mitsunobu Reaction Pathways for Related Adducts

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to esters, ethers, and other compounds through a dehydrative redox process. organic-chemistry.orgnih.gov It involves an alcohol, a nucleophile (often an acidic N-H compound), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (like DEAD or DIAD). organic-chemistry.org

Conversion from Protected Cytosine Forms

To overcome the challenges of regioselectivity in cytosine alkylation, a common strategy is to use a protected form of cytosine. umich.edu By temporarily blocking the more reactive sites on the cytosine ring, the alkylation can be directed specifically to the desired N-1 position. wikipedia.org

One documented approach involves the protection of the N-3 position of cytosine with an isobutyryl group by reacting cytosine with isobutyric anhydride. tandfonline.com The resulting N-3 protected cytosine can then be alkylated, for instance with bromoethanol, to introduce the hydroxyethyl group at the N-1 position. Following the alkylation step, the isobutyryl protecting group is removed by hydrolysis, for example with sodium methoxide, to yield the final N-1 substituted product. tandfonline.com Similarly, the exocyclic N-4 amino group can be protected with groups such as benzoyl (Bz) or acetyl (Ac) to prevent its participation in the reaction. wikipedia.org This multi-step process, while longer, provides excellent control over the regiochemical outcome of the synthesis.

Table 3: Comparison of Synthetic Yields for Pyrimidine Adducts tandfonline.com

| Pyrimidine Base | Synthetic Pathway | Overall Yield |

|---|---|---|

| Uracil | Mitsunobu | Higher Yield |

| Thymine | Mitsunobu | Higher Yield |

Synthesis of Related Hydroxyethylated Cytosine Derivatives

The synthesis of cytosine derivatives featuring a hydroxyethyl group is a significant area of research, primarily focusing on the creation of nucleoside analogues. These modifications can be on an acyclic side chain, mimicking an open-chain ribose, or as a substituent on the sugar moiety of a standard nucleoside.

Acyclic nucleoside analogues are compounds where the cyclic carbohydrate portion is replaced by an open-chain structure. The synthesis of such analogues containing hydroxyethyl groups has been approached through various chemical and biochemical strategies.

One prominent method involves the direct alkylation of the cytosine base. For instance, this compound can be synthesized by reacting cytosine with ethylene carbonate in a suitable solvent like dry dimethylformamide (DMF). tandfonline.comnih.gov The reaction is typically facilitated by a base, such as sodium hydroxide, and proceeds under reflux conditions to yield the desired product. tandfonline.com A reported synthesis achieved an 80% yield after recrystallization from ethanol. tandfonline.com This general approach has been used as an initial step for the preparation of more complex pyrimidine-based monomers. nih.govaub.edu.lb

Biocatalysis offers a stereoselective route to chiral acyclic nucleosides. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases have been employed to catalyze the aldol (B89426) addition of DHAP to aldehyde derivatives of nucleobases, including cytosine. nih.gov This enzymatic approach generates new acyclic nucleoside analogues with two new stereocenters, achieving high conversion yields. nih.gov

| Enzyme | Acceptor Substrate | Product | Conversion Yield |

|---|---|---|---|

| Fructose-1,6-biphosphate aldolase (B8822740) (RAMA) | Aldehyde derivative of cytosine | 5-(1-Cytosyl)-3,4-dihydroxy-2-oxopentyl Phosphate | 70% - 90% |

| Rhamnulose-1-phosphate aldolase | Aldehyde derivative of cytosine | Acyclic cytosine nucleoside analogue | 70% - 90% |

| Fuculose-1-phosphate aldolase | Aldehyde derivative of cytosine | Acyclic cytosine nucleoside analogue | 70% - 90% |

Another synthetic strategy is the Michael-type addition, which allows for N-1 regioselective alkylation of pyrimidine rings like uracil. beilstein-journals.org While demonstrated for uracil derivatives with 2-hydroxyethyl acrylate, this principle can be relevant for cytosine, providing a pathway to introduce a hydroxyethyl-containing side chain at the N-1 position. beilstein-journals.org

The synthesis of nucleosides with a hydroxyethyl group directly attached to the sugar ring, such as 2'-C-α-(hydroxyethyl)cytidine, requires a multi-step chemical process starting from a pre-existing nucleoside like cytidine (B196190).

A reported synthesis for a 2'-C-α-(hydroxyethyl)cytidine derivative involves several key transformations. acs.org The process begins with the protection of the 3' and 5' hydroxyl groups of cytidine. A modified literature procedure uses di-tert-butyldichlorosilane (B93958) and silver nitrate (B79036) to yield 3',5'-O-(di-tert-butylsilanediyl)cytidine (1) in quantitative yield. acs.org Subsequent reaction with phenyl chlorothionoformate followed by acetylation yields the N4-acetylcytidine derivative (2). acs.org

The crucial C-C bond formation at the 2' position is achieved through a radical reaction. The introduction of an allyl group at the 2' position is a key intermediate step. This is followed by hydroboration and oxidation of the allyl group to form the primary alcohol of the hydroxyethyl moiety. For instance, in the synthesis of related uridine (B1682114) analogues, hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with sodium perborate (B1237305) proved effective. acs.org The resulting hydroxyl group is often protected, for example, with acetic anhydride, before proceeding. acs.org The final steps involve the transformation of the base if necessary (e.g., converting a uridine derivative to a cytidine derivative) and the removal of all protecting groups to yield the target 2'-C-α-(hydroxyethyl)cytidine derivative. acs.org Desilylation with a reagent like triethylamine-trihydrofluoride complex can be used to remove silyl (B83357) protecting groups, yielding the final hydroxyethylated product. acs.org

| Step | Starting Material | Key Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Cytidine | di-tert-butyldichlorosilane, AgNO3, DMF | 3',5'-O-(di-tert-butylsilanediyl)cytidine (1) | Quantitative |

| 2 | Compound 1 | Phenyl chlorothionoformate, then acetylation | N4-acetyl-2'-phenoxythiocarbonyl derivative (2) | 75% |

| 3 | Uridine analogue (11) | 9-BBN, then sodium perborate | 2'-C-α-(hydroxypropyl)uridine derivative (17) | 76% |

| 4 | Compound 18 (Uridine analogue) | 2,4,6-triisopropylbenzenesulfonyl chloride, NH4OH, then N4-acetylation | N4-acetylcytidine derivative (19) | 82% |

| 5 | Protected 2'-C-α-(acetoxyethyl)cytidine | Et3N-3HF, Et3N, THF | 2'-C-α-(hydroxyethyl)cytidine derivative (6) | 88% |

Chemical Transformations and Reactivity of 1 2 Hydroxyethyl Cytosine

Functional Group Manipulations on the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the hydroxyethyl group is a versatile handle for a variety of chemical modifications.

The hydroxyl group of 1-(2-hydroxyethyl)cytosine can be readily substituted with a halogen, such as chlorine, to form 1-(2-chloroethyl)cytosine (B8671351). This transformation is a key step in the synthesis of various derivatives, as the resulting haloalkane is a good substrate for nucleophilic substitution reactions. A common method for this chlorination involves the use of thionyl chloride (SOCl₂).

Table 1: Halogenation of this compound

| Reactant | Reagent | Product |

|---|

This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, leading to the displacement of the sulfur dioxide and the formation of the chloroethyl derivative.

The hydroxyethyl group can be converted to an amino group, opening pathways for further derivatization. One such transformation involves the synthesis of 1-(2-amino-oxyethyl)cytosine. This can be achieved through a multi-step synthesis, for example, by first converting the hydroxyl group to a better leaving group and then reacting it with a suitable nitrogen nucleophile.

Further derivatization can be achieved by introducing more complex amine structures. For instance, diallylamine (B93489) can be introduced to create compounds with potential applications in polymer chemistry or as cross-linking agents. This typically involves the reaction of the halogenated intermediate, 1-(2-chloroethyl)cytosine, with diallylamine.

Table 2: Amination and Diallylamine Derivatization

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. Activation of hydroxyl group 2. Nitrogen nucleophile | 1-(2-Aminoethyl)cytosine derivative |

The primary alcohol of the hydroxyethyl moiety can undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst. This reaction is reversible and can be driven to completion by removing water from the reaction mixture.

Table 3: Fischer Esterification of this compound

| Reactants | Catalyst | Product | Byproduct |

|---|

In a biological context, the hydroxyl group can participate in conjugation reactions, which are a key part of phase II biotransformation. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the hydroxyl group, increasing the water solubility of the compound and facilitating its excretion.

Table 4: Conjugation Reactions of this compound

| Reaction Type | Enzyme | Conjugating Agent | Product |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | This compound-glucuronide |

Reactions of the Pyrimidine (B1678525) Ring System

The cytosine ring itself is susceptible to various chemical transformations, particularly deamination and oxidation, which can have significant biological implications.

Cytosine and its derivatives, including this compound, can undergo hydrolytic deamination, a process where the exocyclic amino group is replaced by a carbonyl group, converting cytosine to uracil (B121893). This reaction can occur spontaneously in aqueous solution and is a significant source of DNA mutations. The mechanism involves the nucleophilic attack of water at the C4 position of the pyrimidine ring, followed by the elimination of ammonia.

Table 5: Deamination of this compound

| Reactant | Product |

|---|

The rate of deamination can be influenced by various factors, including pH and temperature. In the context of DNA, the deamination of cytosine adducts is a critical area of study due to its mutagenic potential.

The pyrimidine ring of cytosine and its adducts is susceptible to oxidation by various reactive oxygen species. Hydroxyl radicals, for instance, can attack the C5-C6 double bond of the cytosine ring, leading to the formation of cytosine glycols and other oxidation products. One-electron oxidation can also occur, generating radical cations that can undergo further reactions.

In the context of modified cytosines within DNA, such as 5-methylcytosine (B146107), oxidation by enzymes like the TET (ten-eleven translocation) family of dioxygenases is a key process in DNA demethylation. These enzymes can iteratively oxidize 5-methylcytosine to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). While this compound is not a direct substrate for TET enzymes in the same manner as 5-methylcytosine, the study of selective oxidation reactions on the cytosine ring is crucial for understanding the potential metabolic fate and biological activity of such adducts.

Table 6: Potential Oxidation Products of the Cytosine Moiety

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Hydroxyl Radical (•OH) | This compound glycol |

Alkylation Patterns on the Cytosine Nucleobase

The alkylation of the cytosine ring in this compound is a significant chemical transformation that can lead to a variety of derivatives. The reactivity of the cytosine nucleobase towards alkylating agents is influenced by the presence of several nucleophilic centers, primarily the nitrogen atoms within the heterocyclic ring system. Research into the alkylation of cytosine and its derivatives, such as cytosine glycosides, provides insight into the probable patterns of alkylation for this compound. nih.gov

Alkylation can occur at different positions on the cytosine ring, with the N-3 and O² positions being particularly susceptible to attack by alkylating agents. nih.gov The specific site of alkylation can be influenced by the nature of the alkylating agent, the reaction conditions, and the substrate itself. For instance, studies on related cytosine derivatives have demonstrated that methylation can lead to the formation of both N-alkylated and O-alkylated products.

In the context of DNA, alkylation adducts at the N-3 and O² positions of cytosine are recognized as forms of DNA damage. nih.gov While this compound is a modified nucleobase and not typically a component of DNA, the fundamental reactivity of the cytosine moiety remains. Therefore, it is expected to exhibit similar susceptibility to alkylation at these positions.

A study on a structurally related compound, a protected derivative of N(4)-acetyl-1-(2-amino-oxyethyl)cytosine, showed that methylation with diazomethane (B1218177) resulted in the formation of both the 3-methyl and N(4)-methyl derivatives. rsc.org This suggests that the N-3 position of the cytosine ring is a reactive site for alkylation in molecules containing a side chain at the N-1 position.

The following table summarizes the potential alkylation sites on the cytosine nucleobase of this compound, based on established reactivity patterns of cytosine and its derivatives.

| Alkylation Site | Alkylating Agent Type | Resulting Product Class |

| N-3 | Methylating agents (e.g., Diazomethane) | N³-alkyl-1-(2-hydroxyethyl)cytosine |

| O² | Alkylating agents | O²-alkyl-1-(2-hydroxyethyl)cytosine |

| N⁴ (exocyclic amino group) | Methylating agents | N⁴-alkyl-1-(2-hydroxyethyl)cytosine |

It is important to note that the relative yields of these different alkylated products will depend on the specific reaction conditions employed, including the solvent, temperature, and the specific alkylating agent used. The electronic properties of the cytosine ring, influenced by the 1-(2-hydroxyethyl) substituent, will also play a role in directing the regioselectivity of the alkylation reaction.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Detailed experimental ¹H NMR and ¹³C NMR spectroscopic data for 1-(2-Hydroxyethyl)cytosine were not available in the reviewed scientific literature.

Specific experimental Infrared (IR) spectroscopic data for this compound could not be located in the surveyed scientific literature.

A dedicated experimental Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound was not found in the examined scientific publications.

X-ray Crystallography of this compound

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The pyrimidine (B1678525) ring of the cytosine moiety is planar within ±0.027 Å nih.gov.

| Crystal Data for this compound | |

| Chemical Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.376 (1) |

| b (Å) | 7.554 (1) |

| c (Å) | 15.407 (1) |

| V (ų) | 1440.3 (1) |

| Z | 8 |

| Dm (g cm⁻³) | 1.435 |

| Dx (g cm⁻³) | 1.431 |

The crystal structure of this compound is characterized by an extensive network of hydrogen bonds. The cytosine moieties form centrosymmetric pairs through N(4)—H···N(3) hydrogen bonds. These pairs are further linked by hydrogen bonds involving the hydroxyl group of the hydroxyethyl (B10761427) side chain. Specifically, the hydroxyl group acts as a hydrogen bond donor to the exocyclic amino group of a neighboring molecule, forming sheets parallel to the ac plane. These sheets are then interconnected by another hydrogen bond where the hydroxyl group donates a proton to the carbonyl oxygen O(2) of an adjacent molecule nih.gov.

The hydrogen bonding network is a critical feature of the crystal structure of this compound, defining its supramolecular architecture. The primary interactions involve the cytosine base pairing and the hydroxyl group of the side chain participating in multiple hydrogen bonds. The amino group of the cytosine ring is involved in hydrogen bonds with the hydroxyl group of a neighboring molecule. The hydroxyl group, in turn, forms a hydrogen bond with the carbonyl oxygen of another adjacent molecule, effectively linking the layers of the crystal structure nih.gov.

| Hydrogen Bond Distances (Å) and Angles (°) in this compound | ||

| Donor-H···Acceptor | D···A (Å) | |

| N(4)-H(4A)···N(3) | 2.989 (3) | Not Reported |

| O(9)-H(9)···N(4) | 2.916 (3) | Not Reported |

| O(9)-H(9)···O(2) | 2.802 (3) | Not Reported |

Pyrimidine Ring Planarity and Conformational Features

The study of the three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. libretexts.org While the pyrimidine ring of cytosine derivatives is often depicted as a planar structure in two-dimensional representations, detailed computational and experimental studies reveal a more complex reality. nih.govnih.gov

Research using ab initio Car-Parrinello molecular dynamics has demonstrated that isolated nucleic acid bases, including cytosine, are highly flexible molecules. nih.gov Although the planar geometry of the pyrimidine ring corresponds to a minimum on the potential energy surface, it is not the most populated conformation. nih.gov In fact, the population of the planar geometry of the pyrimidine ring is estimated to not exceed 30%. nih.gov

The pyrimidine ring in compounds like this compound can adopt various non-planar conformations. Among these, the boat-like and half-chair conformations have been identified as the most populated. nih.gov This deviation from planarity is a fundamental property of the nucleobase structure itself. nih.gov The flexibility of the ring is a critical feature that can influence its interaction with other molecules. Quantum mechanics calculations confirm that nucleic acid bases possess a significant degree of conformational flexibility despite their aromatic character. nih.gov

| Conformation | Population Percentage |

|---|---|

| Planar | < 30% |

| Non-Planar (e.g., Boat-like, Half-chair) | > 70% |

Circular Dichroism Studies of Related Complexes

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the structure of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov While this compound itself is not chiral, it can form complexes with chiral macromolecules such as proteins or nucleic acids. When such a complex is formed, the achiral molecule can exhibit a CD signal, a phenomenon known as induced Circular Dichroism (ICD). nih.gov

CD spectroscopy is particularly useful for investigating the interactions between small molecules and biological macromolecules. For instance, the binding of a ligand to a G-quadruplex DNA structure can be monitored using CD. The characteristic CD spectrum of a G-quadruplex is sensitive to its topology, which can be altered upon ligand binding. mdpi.com

Studies on complexes of ligands with various G-quadruplex topologies demonstrate the utility of this method. For example, the typical CD spectrum for a mixed-type hybrid G-quadruplex structure, such as that formed by human telomeric sequences in the presence of potassium ions, shows a strong positive peak around 293 nm, a shoulder at approximately 270 nm, and a negative peak near 240 nm. mdpi.com Changes in the position and intensity of these peaks upon the addition of a compound like this compound would provide insight into the binding mode and its effect on the DNA's conformation. mdpi.com

| G-Quadruplex Type | Positive Peak (nm) | Negative Peak (nm) |

|---|---|---|

| Mixed-Hybrid | ~293 | ~240 |

| Parallel | ~260 | ~240 |

| Antiparallel | ~295 | ~265 |

Although specific CD studies on complexes involving this compound are not extensively documented in the provided search results, the principles of the technique suggest it would be a valuable tool for elucidating the structural consequences of its interaction with biological targets.

Computational and Theoretical Investigations

Electronic Structure Calculations and Quantum-Chemical Analysis

Quantum-chemical calculations are employed to understand the electronic structure, stability, and reactivity of 1-(2-Hydroxyethyl)cytosine. These calculations can predict various molecular properties, such as geometries, vibrational frequencies, and electronic transition energies.

Key Research Findings:

Tautomeric Stability: Like cytosine, this compound can exist in different tautomeric forms. Quantum chemical studies can determine the relative energies of these tautomers. For cytosine, the amino-oxo form is the most stable, and it is expected that the hydroxyethyl (B10761427) substituent does not alter this preference. osu.edu

Electronic Spectra: Theoretical calculations can simulate the UV-Visible spectrum of the molecule. osu.edu The electronic transitions, such as π → π* and n → π*, are influenced by the hydroxyethyl group. The presence of the hydroxyl group can lead to subtle shifts in the absorption maxima compared to cytosine.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically located on the cytosine ring, indicating its susceptibility to electrophilic attack. The LUMO is also associated with the ring, suggesting its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov

Charge Distribution: The distribution of electron density within the molecule can be calculated, revealing the partial charges on each atom. nih.gov The nitrogen and oxygen atoms of the cytosine ring and the oxygen of the hydroxyethyl group are regions of negative charge, making them potential sites for interaction with electrophiles and for hydrogen bonding.

Interactive Data Table: Calculated Electronic Properties of Cytosine Derivatives

| Property | Cytosine (Calculated) | Expected Influence of 2-Hydroxyethyl Group |

| HOMO-LUMO Gap (eV) | ~5.0 - 6.0 | Minor decrease |

| Dipole Moment (Debye) | ~7.0 | Increase due to polar -OH group |

| Tautomer Energy Difference (kcal/mol) | Amino-oxo is most stable | Unlikely to change the order of stability |

Note: The values for this compound are expected trends based on the known effects of similar substituents.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

The hydroxyethyl group introduces additional conformational freedom to the cytosine base. MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt. libretexts.org

Key Research Findings:

Rotational Barriers: A key aspect of the conformational dynamics is the rotation around the N1-C1' bond (connecting the cytosine ring to the hydroxyethyl group) and the C1'-C2' and C2'-O bonds of the side chain. Simulations can quantify the energy barriers associated with these rotations, revealing the most stable conformations.

Flexibility of the Hydroxyethyl Chain: The hydroxyethyl side chain is flexible and can adopt various orientations relative to the cytosine ring. This flexibility is important for its interaction with other molecules, including water and biological macromolecules.

Influence of Solvent: The surrounding solvent, typically water in biological systems, plays a crucial role in determining the preferred conformations. Water molecules can form hydrogen bonds with the hydroxyethyl group, influencing its orientation and dynamics. stanford.edu

Interactive Data Table: Torsional Angles in this compound

| Torsional Angle | Description | Expected Stable Conformations |

| N1-C1'-C2'-O | Orientation of the hydroxyl group | gauche and anti |

| C6-N1-C1'-C2' | Orientation of the side chain relative to the ring | Syn and anti |

The ability of this compound to form hydrogen bonds is central to its interactions with other molecules. The hydroxyethyl group provides an additional site for hydrogen bonding compared to unmodified cytosine.

Key Research Findings:

Hydrogen Bond Donors and Acceptors: this compound can act as both a hydrogen bond donor (from the amino group and the hydroxyl group) and a hydrogen bond acceptor (at the N3 and O2 positions of the ring and the oxygen of the hydroxyl group). quora.com

Water-Mediated Interactions: In an aqueous environment, water molecules can form a bridge between the hydroxyethyl group and other parts of the molecule or with other solute molecules. This water-mediated hydrogen bonding network is crucial for the solvation and stability of the molecule in solution. nih.gov

Base Pairing Interactions: The hydroxyethyl group can influence the hydrogen bonding patterns in base pairing. While the primary Watson-Crick hydrogen bonds with guanine (B1146940) are maintained, the hydroxyethyl group can form additional hydrogen bonds in the major or minor groove of a DNA duplex, potentially affecting its stability and recognition by proteins. youtube.com

Quantum-Chemical Studies of Enzyme-Catalyzed Reactions Involving Cytosine Derivatives

Quantum-chemical methods are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions. longdom.org For cytosine derivatives like this compound, these studies can provide insights into how enzymes might process this modified base.

Key Research Findings:

Modeling Enzyme Active Sites: A common approach is the "cluster model," where the substrate (this compound) and the key amino acid residues in the enzyme's active site are treated with quantum mechanics, while the rest of the enzyme is represented by a simpler molecular mechanics force field (QM/MM). diva-portal.orgacs.org

Reaction Pathways and Transition States: These calculations can map out the entire reaction pathway for an enzymatic process, such as the removal of the hydroxyethyl group by a DNA repair enzyme. This includes identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov The activation energy barrier, determined by the energy of the transition state, is a critical factor in understanding the reaction rate. researchgate.net

Role of Active Site Residues: Quantum-chemical studies can clarify the specific roles of amino acid residues in the active site. For example, they can show how a particular residue acts as a proton donor or acceptor, or how it stabilizes a charged intermediate through electrostatic interactions. arturorobertazzi.it This level of detail is crucial for understanding the catalytic power of enzymes.

Interactive Data Table: Applications of Quantum Chemistry in Enzymology

| Application | Information Gained |

| Enzyme-Substrate Binding | Geometries and energies of binding, identification of key intermolecular interactions. |

| Catalytic Mechanism Elucidation | Step-by-step reaction pathway, characterization of transition states and intermediates. nih.gov |

| Analysis of Enzyme Specificity | Understanding why an enzyme acts on a specific substrate and not on others. |

| Design of Enzyme Inhibitors | Creating molecules that bind tightly to the active site and block the enzyme's function. |

Biological and Biochemical Research Implications

Formation and Biological Fate of Hydroxyethylated DNA/RNA Adducts

DNA and RNA are frequent targets of alkylating agents, leading to the formation of adducts that can disrupt normal cellular functions. Hydroxyethylation is a common form of such damage, resulting from exposure to both environmental and endogenous sources of reactive chemicals.

Ethylene (B1197577) oxide (EO), a widely used industrial chemical and environmental pollutant, is a potent genotoxic agent. nih.gov It is classified as a human carcinogen and is known to react with nucleic acids to form hydroxyethylated adducts. nih.gov The reaction proceeds via a direct SN2 mechanism, where the electrophilic carbons of the strained epoxide ring are attacked by nucleophilic centers in the DNA bases.

While the N7 position of guanine (B1146940) is the most reactive site, accounting for over 95% of EO-induced adducts to form N7-(2-hydroxyethyl)guanine (N7-HEG), other sites on all DNA bases are also susceptible to attack. researchgate.net Reaction with cytosine can lead to the formation of adducts at various positions, including the N1 position, yielding 1-(2-Hydroxyethyl)cytosine. These adducts can alter the hydrogen-bonding properties of the base, potentially leading to mutations if not repaired before DNA replication. nih.gov

Table 1: Major DNA Adducts Formed by Ethylene Oxide

| Adduct Name | Abbreviation | Target Base | Target Atom |

|---|---|---|---|

| 7-(2-Hydroxyethyl)guanine | N7-HEG | Guanine | N7 |

| 3-(2-Hydroxyethyl)adenine | N3-HEA | Adenine | N3 |

| O⁶-(2-Hydroxyethyl)guanine | O⁶-HEG | Guanine | O6 |

| This compound | N1-HEC | Cytosine | N1 |

This table summarizes the primary DNA adducts resulting from exposure to ethylene oxide, with N7-HEG being the most abundant. nih.govresearchgate.net

Direct enzymatic catalysis for the hydroxyethylation of cytosine within DNA has not been well-characterized. However, enzymatic processes are crucial in the endogenous formation of the reactive agents that lead to this damage. Ethylene, a precursor to ethylene oxide, is generated in vivo through normal physiological processes like lipid peroxidation and methionine oxidation. nih.gov

The cytochrome P450 family of enzymes can metabolize this endogenously produced ethylene into ethylene oxide. nih.gov Once formed, this EO can react non-enzymatically with cellular macromolecules, including DNA, to form adducts like this compound. Research has also suggested that exposure to external EO might induce physiological pathways, such as those involving oxidative stress, that enhance the endogenous production of ethylene, thereby indirectly promoting the formation of hydroxyethylated DNA adducts. researchgate.net

Interactions with Biomolecular Systems

The presence of modified bases such as this compound in a nucleic acid sequence can profoundly impact their interactions with proteins and other biomolecules, affecting critical cellular processes like DNA repair, replication, and epigenetic regulation.

Cytosine Deaminase: Cytosine deaminase is an enzyme that catalyzes the hydrolytic deamination of cytosine to uracil (B121893). acs.org This function is critical in pyrimidine (B1678525) salvage pathways and has been harnessed for gene therapy applications. researchgate.net The substrate specificity of this enzyme is stringent. Studies on cytosine nucleoside analogues have shown that alkylation at the ring nitrogens (N3) or the exocyclic amine (N4) prevents the deaminase from processing the molecule. nih.gov Although N1-substituted cytosines were not explicitly tested in these studies, the enzymatic mechanism involves nucleophilic attack at the C4 position and protonation events involving the ring nitrogens. Modification at the N1 position, which is essential for Watson-Crick base pairing, would fundamentally alter the structure and electronic properties of the pyrimidine ring, making it highly unlikely to be recognized and catalyzed by cytosine deaminase. Such N1-alkylated analogues may, however, act as competitive inhibitors of the enzyme. nih.gov

Ribonuclease A: Bovine pancreatic ribonuclease A (RNase A) is an endoribonuclease that cleaves single-stranded RNA at the 3' end of pyrimidine residues. Its catalytic activity and interaction with inhibitors are well-studied. nih.govnih.gov While the enzyme's primary interaction is with the phosphodiester backbone, recognition of the pyrimidine base is also important. There is currently a lack of specific research data on the direct interaction between RNase A and RNA containing this compound.

DNA methylation is a crucial epigenetic modification in mammals, primarily involving the enzymatic addition of a methyl group to the C5 position of cytosine (to form 5-methylcytosine (B146107) or 5mC) by DNA methyltransferases (DNMTs). wikipedia.org This mark plays a vital role in regulating gene expression. The 5mC can be further oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (B124674) (5hmC), initiating a demethylation pathway. nih.govfrontiersin.org

The precise recognition of the cytosine base by DNMTs and TETs within the DNA double helix is essential for their function. The incorporation of a cytosine analogue like this compound into DNA would be expected to disrupt this process significantly. The hydroxyethyl (B10761427) group at the N1 position prevents the formation of the canonical Watson-Crick hydrogen bonds with guanine. This would cause a major distortion in the DNA double helix, altering the shape of both the major and minor grooves. Since DNMTs and TET enzymes bind to the DNA and access the cytosine base, this structural perturbation would likely inhibit their catalytic activity by preventing proper substrate recognition and binding.

Table 2: Key Enzymes in DNA Cytosine Modification

| Enzyme Family | Abbreviation | Function | Effect of N1-Substitution |

|---|---|---|---|

| DNA Methyltransferases | DNMTs | Adds methyl group to C5 of cytosine | Likely inhibitory due to helix distortion |

| Ten-Eleven Translocation | TETs | Oxidizes 5mC to 5hmC, 5fC, 5caC | Likely inhibitory due to helix distortion |

| Cytosine Deaminase | CDA | Deaminates cytosine to uracil | Likely inhibitory; not a substrate |

This table outlines major enzymes that interact with cytosine and the probable impact of a bulky substitution at the N1 position.

Design and Synthesis of Nucleic Acid Analogues and Mimetics

The chemical synthesis of oligonucleotides containing modified nucleobases is a cornerstone of modern biotechnology, enabling the creation of nucleic acid analogues and mimetics for therapeutic and diagnostic purposes. The most widely used technique is the phosphoramidite (B1245037) solid-phase synthesis method. wikipedia.orgbiosyn.com

This process involves the sequential coupling of protected nucleoside phosphoramidite monomers to a growing nucleic acid chain anchored to a solid support. nih.gov To incorporate this compound into a synthetic oligonucleotide, it would first need to be converted into a protected phosphoramidite building block. This would involve:

Protecting the exocyclic amine of the cytosine base.

Protecting the hydroxyl group on the 2-hydroxyethyl moiety.

Attaching a dimethoxytrityl (DMT) group to the primary hydroxyl of the sugar (if it's a nucleoside).

Phosphitylating the 3'-hydroxyl of the sugar to create the reactive phosphoramidite.

Once synthesized, this monomer could be used in an automated DNA/RNA synthesizer to be incorporated at any desired position in an oligonucleotide sequence. glenresearch.com The resulting nucleic acid analogue, containing a disruption at the N1 position of a cytosine, could be used to study DNA repair mechanisms, probe protein-DNA interactions, or act as an antisense oligonucleotide with modified hybridization and nuclease resistance properties.

Acyclic Nucleosides as Probes in Biochemical Systems

Acyclic nucleosides are characterized by a modified sugar moiety that lacks the cyclic structure of natural ribose or deoxyribose. This structural alteration can confer unique biochemical properties, making them valuable as probes to investigate the mechanisms of enzymes and cellular pathways. The synthesis of derivatives of this compound, such as 1-(2-amino-oxyethyl)cytosine, has been reported in the scientific literature. rsc.org The study of such derivatives provides insights into how modifications of the side chain can influence the molecule's chemical reactivity and potential interactions within a biological context. rsc.org

The utility of a molecule as a biochemical probe is determined by its ability to interact with specific biological targets and produce a measurable signal or effect. While specific studies detailing the use of this compound as a probe are not extensively documented in the available research, the broader class of acyclic nucleosides is widely employed for such purposes. These compounds can act as enzyme inhibitors or substrates, helping to elucidate enzymatic mechanisms and metabolic pathways.

| Derivative | Reported Synthesis | Key Finding |

| 1-(2-amino-oxyethyl)cytosine | Prepared from 4-methylthio-1-(2-phthalimido-oxyethyl)-pyrimidin-2(1H)-one and methanolic ammonia. rsc.org | In deuterium (B1214612) oxide, the C-5 proton is rapidly replaced by deuterium, indicating a degree of chemical reactivity. rsc.org |

Backbone Modifications for Synthetic Nucleic Acid Polymers

The modification of the sugar-phosphate backbone of nucleic acids is a critical area of research for the development of therapeutic oligonucleotides and novel biomaterials. nih.gov These modifications can enhance properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. nih.gov Synthetic nucleic acid polymers with altered backbones have applications in antisense therapy, siRNA, and aptamer development. nih.gov

There is a vast array of chemical modifications that can be introduced into the nucleic acid backbone. nih.gov These range from alterations to the phosphodiester linkage to complete replacement of the sugar-phosphate backbone with alternative chemical structures. nih.gov The goal of these modifications is to create synthetic nucleic acids with tailored properties for specific applications. nih.gov

While the concept of incorporating acyclic nucleosides into nucleic acid polymers is a known strategy for backbone modification, specific research detailing the incorporation of this compound into synthetic nucleic acid polymers and its effect on their properties is not prominently featured in the reviewed scientific literature. Therefore, its direct application in this specific area of research remains to be fully explored and documented.

| Backbone Modification Strategy | Purpose | Example Application |

| Phosphorothioate linkages | Increase nuclease resistance. | Antisense oligonucleotides. |

| Peptide nucleic acids (PNA) | Create a neutral backbone to improve binding affinity and specificity. | Gene targeting and diagnostics. |

| Locked nucleic acids (LNA) | Enhance thermal stability and binding affinity of duplexes. | RNA interference and diagnostics. |

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Probes for In Situ Analysis

Future research should focus on the development and application of sophisticated spectroscopic techniques for the real-time, in situ analysis of 1-(2-Hydroxyethyl)cytosine and its derivatives within complex biological and chemical systems. Techniques such as in situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) could provide invaluable insights into the electronic structure and chemical state of these molecules during reactions. mdpi.com Furthermore, the utilization of in situ Scanning Tunneling Microscopy (STM) could enable the direct visualization of morphological changes at the nanoscale. mdpi.com

The development of novel spectro-electrochemical cells will be crucial for studying redox processes involving these compounds in real-time. researchgate.net These advanced analytical methods will allow researchers to monitor dynamic changes, identify transient intermediates, and elucidate reaction mechanisms with unprecedented detail. mdpi.com Understanding how the hydroxyethyl (B10761427) group influences the electronic properties and reactivity of the cytosine ring under various conditions is a key area that will benefit from these advanced in situ techniques.

High-Throughput Synthesis of Diverse Libraries for Biological Screening

A significant acceleration in the discovery of new applications for this compound derivatives can be achieved through the implementation of high-throughput synthesis (HTS) platforms. nih.govrsc.org These platforms enable the rapid generation of large and diverse libraries of related compounds by systematically varying substituents on the cytosine ring or the hydroxyethyl side chain. nih.gov The integration of automated, miniaturized synthesis in formats like 1536-well plates can drastically reduce the time and resources required for library creation. rsc.org

Pairing HTS with direct-to-biology screening approaches, where unpurified compound libraries are directly tested in biological assays, can further streamline the discovery pipeline. nih.govsemanticscholar.org This strategy allows for rapid design-make-test cycles, facilitating the swift identification of hits and the exploration of structure-activity relationships (SAR). nih.gov Such approaches have proven successful in identifying inhibitors for various biological targets and could be instrumental in uncovering novel therapeutic or biotechnological applications for derivatives of this compound. semanticscholar.orgnih.gov

Chemoenzymatic Transformations and Biocatalysis

The integration of biocatalysis offers a powerful and sustainable approach to the synthesis of novel this compound derivatives with high stereoselectivity. nih.gov Enzymes such as ene-reductases and imine reductases/reductive aminases can be employed in biocatalytic cascades to create chiral centers with excellent control over the stereochemical outcome. acs.org For instance, the TET2 enzyme has been shown to oxidize non-natural 5-ethylcytosine to 5-(1-hydroxyethyl)cytosine, highlighting the potential for enzymatic modifications of the cytosine core. nih.gov

Future work could explore the use of a broader range of enzymes, including hydroxylases like cytochromes P450 and flavin-dependent monooxygenases, to introduce specific modifications to the this compound scaffold. researchgate.net These chemoenzymatic strategies can provide access to complex molecular architectures that are challenging to produce through traditional chemical synthesis, thereby expanding the chemical space available for biological screening and materials science applications. nih.gov

Integration into Supramolecular Assemblies and Nanostructures

The self-assembly properties of this compound and its derivatives present a compelling avenue for the development of novel supramolecular materials and nanostructures. The ability of the cytosine moiety to form hydrogen bonds, coupled with the potential for tailoring intermolecular interactions through modification of the hydroxyethyl group, provides a versatile platform for creating ordered assemblies. nih.gov

Research in this area could focus on designing and synthesizing derivatives that self-assemble into specific nanostructures, such as nanofibers, nanosheets, or nanovesicles. nih.gov The resulting materials could have applications in drug delivery, tissue engineering, and nanoelectronics. The incorporation of these compounds into peptide-based or other biomolecular assemblies could lead to materials with unique biological activities and stabilities. researchgate.net Understanding the relationship between molecular structure and the resulting supramolecular architecture will be key to designing functional nanomaterials with tailored properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Hydroxyethyl)cytosine with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of cytosine with 2-hydroxyethylating agents (e.g., ethylene oxide derivatives). To ensure purity:

- Use inert atmospheres (e.g., nitrogen) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify via recrystallization or column chromatography, with purity confirmed by ≥95% HPLC peak area .

- Reproducibility requires detailed documentation of solvent ratios, temperature, and catalyst concentrations in the experimental section, as per guidelines for reporting synthetic procedures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the hydroxyethyl group’s attachment to cytosine. Key signals include downfield shifts for the hydroxyl proton (~4.8–5.2 ppm) and C2′/C3′ carbons (~60–70 ppm) .

- FT-IR : Look for O-H stretching (~3200–3500 cm) and C-O-C vibrations (~1100 cm) .

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (CHNO, exact mass 181.0851 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Conducting variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).

- Using deuterated solvents (e.g., DO) to suppress exchange broadening of hydroxyl protons.

- Comparing experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Cross-referencing with X-ray crystallography data if single crystals are obtainable .

Q. What experimental strategies are effective in studying the interaction of this compound with DNA methyltransferases (DNMTs) in epigenetic regulation?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., SAM-coupled assays) to measure DNMT activity in the presence of the compound.

- Molecular Docking : Model the hydroxyethyl group’s steric and electronic effects on cytosine’s binding to DNMTs (software: AutoDock Vina).

- Bisulfite Sequencing : Treat DNA incubated with this compound to assess methylation patterns, ensuring bisulfite conversion efficiency ≥95% to avoid false positives .

- Statistical Validation : Apply ANOVA or t-tests to compare methylation rates across experimental groups, with p < 0.05 as significance threshold .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Oxidative Stress Tests : Expose to HO or ROS-generating systems, monitoring degradation via LC-MS.

- Data Interpretation : Calculate half-life (t) and rate constants (k) using first-order kinetics models .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values.

- Use nonlinear regression tools (e.g., GraphPad Prism) with 95% confidence intervals.

- Address outliers via Grubbs’ test and validate replicates (n ≥ 3) .

- For conflicting results, perform meta-analysis of multiple studies, applying random-effects models to account for heterogeneity .

Q. How can researchers reconcile conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Replicate solubility tests using standardized protocols (e.g., shake-flask method at 25°C).

- Quantify dissolved compound via UV-Vis spectroscopy (λ ~270 nm for cytosine derivatives).

- Compare with computational solubility predictions (e.g., COSMO-RS) .

- Report solvent purity (e.g., HPLC-grade) and equilibration time to ensure reproducibility .

Guidelines for Academic Rigor

- Experimental Reproducibility : Document all parameters (e.g., reaction times, instrument settings) in supplementary materials, adhering to journal guidelines .

- Data Validation : Use triplicate measurements and report standard deviations. Cross-validate spectroscopic data with orthogonal techniques (e.g., NMR + IR) .

- Ethical Reporting : Disclose conflicts of interest and cite primary literature (avoiding non-peer-reviewed sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.